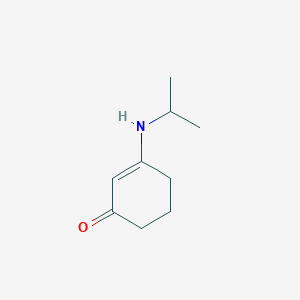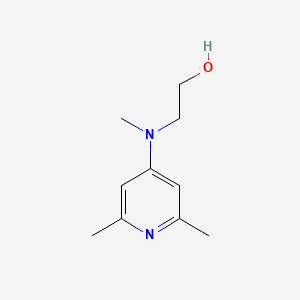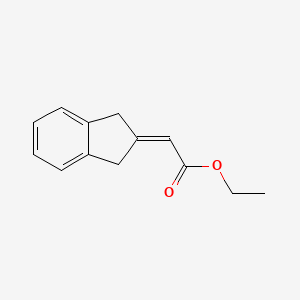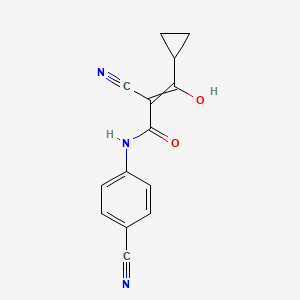
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is a complex organic compound known for its unique structure and diverse applications. This compound features a cyano group, a cyclopropyl group, and a hydroxyprop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. The most common method includes the treatment of these amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its cyclopropyl group adds strain and reactivity, while the hydroxyprop-2-enamide moiety offers additional sites for chemical modification .
Eigenschaften
CAS-Nummer |
183945-69-9 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H11N3O2/c15-7-9-1-5-11(6-2-9)17-14(19)12(8-16)13(18)10-3-4-10/h1-2,5-6,10,18H,3-4H2,(H,17,19) |
InChI-Schlüssel |
MVCKCEDAMDIWAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



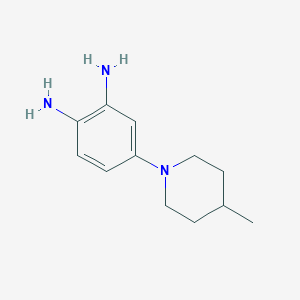
![3-[2-(3-Hydroxy-4-methoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one](/img/structure/B8466326.png)
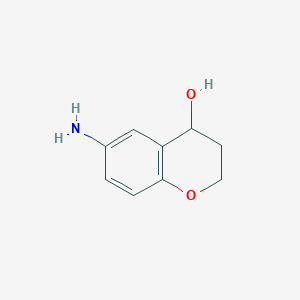
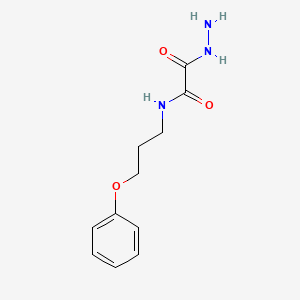
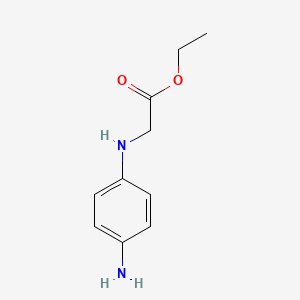
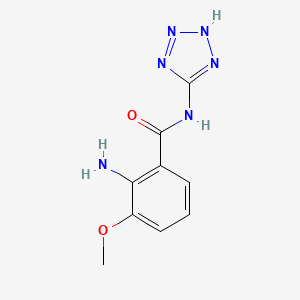
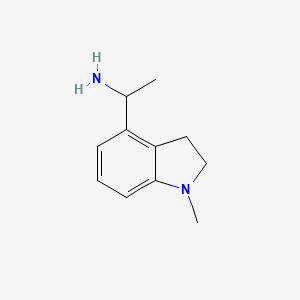
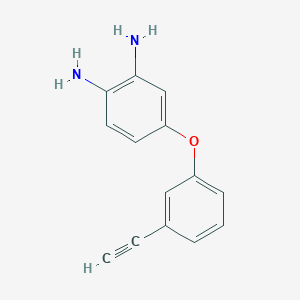
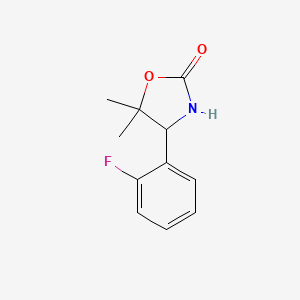
![1h-Pyrazolo[3,4-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-,methyl ester](/img/structure/B8466371.png)
